molecular formula C16H21N3O4 B5343653 8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5343653
M. Wt: 319.36 g/mol
InChI Key: FLLHQUBBHYLCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly referred to as MINDS, and it is a spirocyclic molecule that has a unique structure and properties.

Mechanism of Action

The mechanism of action of MINDS is not fully understood, but it is believed to work by inhibiting the growth and replication of bacterial and fungal cells. MINDS has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins, leading to cell death.
Biochemical and Physiological Effects:
MINDS has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, MINDS has been shown to have antioxidant and anti-inflammatory effects. MINDS has also been shown to have neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using MINDS in lab experiments is its potent antibacterial and antifungal properties. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections and for developing new antibiotics and antifungal agents. However, one of the limitations of using MINDS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are numerous future directions for the study of MINDS. One area of research is in the development of new drugs for the treatment of bacterial and fungal infections. MINDS has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MINDS has been shown to have potential applications in the field of materials science, as it has been shown to have unique physical and chemical properties that could be useful in the development of new materials.
In conclusion, MINDS is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new drugs for the treatment of bacterial and fungal infections. Additionally, MINDS has potential applications in the treatment of neurological disorders and in the field of materials science.

Synthesis Methods

The synthesis of MINDS involves a multi-step process that includes the reaction of 2-methoxyisonicotinic acid with thionyl chloride to form 2-methoxyisonicotinoyl chloride. This intermediate is then reacted with 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one to form MINDS. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

MINDS has been the subject of numerous scientific studies due to its potential applications in various fields of science. One of the primary areas of research for MINDS is in the development of new drugs. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

9-(2-methoxypyridine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-18-11-16(23-15(18)21)5-3-8-19(9-6-16)14(20)12-4-7-17-13(10-12)22-2/h4,7,10H,3,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLHQUBBHYLCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)C(=O)C3=CC(=NC=C3)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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